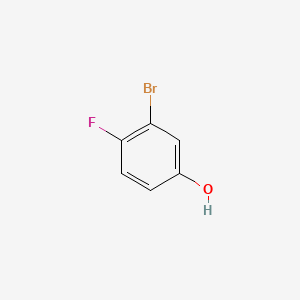

3-Bromo-4-Fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTULQLVGNZMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382623 | |

| Record name | 3-Bromo-4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-11-0 | |

| Record name | 3-Bromo-4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Bromo-4-Fluorophenol (CAS No. 27407-11-0)

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement managers engaged in the fields of pharmaceutical development, agrochemical synthesis, and advanced materials science. We will delve into the essential properties, synthesis, and applications of this compound, a pivotal halogenated intermediate.

Introduction: A Strategically Functionalized Phenolic Building Block

This compound, identified by CAS Number 27407-11-0 , is a substituted aromatic compound of significant interest in organic synthesis.[1][2][3] Its structure, featuring a phenol ring functionalized with both a bromine and a fluorine atom, offers a unique combination of stability and reactivity. This strategic placement of functional groups makes it an invaluable precursor for constructing complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][4] The interplay between the hydroxyl group, the versatile bromine atom (a prime handle for cross-coupling reactions), and the electron-withdrawing fluorine atom governs its chemical behavior and utility in multi-step synthetic pathways.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and manufacturing. The data below has been consolidated from various authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 27407-11-0 | [2][3][5] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Fluoro-3-bromophenol | [1][3] |

| Molecular Formula | C₆H₄BrFO | [1][2][3] |

| Molecular Weight | 191.00 g/mol | [3][6] |

| Appearance | Light orange to yellow to green powder or crystal; also yellow oil | [1][4][7] |

| Purity | Typically ≥98.0% | [1][2] |

| Boiling Point | 78 °C at 0.5 mmHg; 240.5±20.0 °C at 760 mmHg | [1][8] |

| Density | 1.8±0.1 g/cm³ | [1] |

| Flash Point | 99.2±21.8 °C | [1] |

| Storage Temperature | Refrigerated (0-10°C), often under an inert gas | [6] |

Spectroscopic data is crucial for identity confirmation and quality control. PubChem provides reference spectra, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, which are essential for structural verification.[3]

Synthesis Pathways and Mechanistic Considerations

The synthesis of this compound is typically achieved through multi-step processes. One common approach involves the hydrolysis of an ester precursor, which can be synthesized from a corresponding aniline. The causality behind this choice lies in the ability to introduce the desired functional groups sequentially and with high regioselectivity.

Example Synthesis Workflow: Hydrolysis of an Acetate Precursor

A documented method involves the hydrolysis of (3-bromo-4-fluorophenyl) acetate.[9] This two-stage process leverages standard, reliable organic transformations.

Caption: General workflow for synthesizing this compound via ester hydrolysis.

The choice of sodium hydroxide in ethanol provides the basic conditions necessary to saponify the acetate ester, forming the sodium salt of the target phenol. Subsequent neutralization with a strong acid like HCl protonates the phenoxide to yield the final product.[9] The final purification via extraction isolates the phenol from aqueous salts and byproducts.

Core Applications in Drug Discovery and Agrochemicals

The utility of this compound stems from its capacity to serve as a versatile scaffold. The bromine atom is particularly valuable, acting as a synthetic handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions.

-

Pharmaceutical Synthesis : This compound is a key starting material for various APIs. Medicinal chemists utilize the C-Br bond for Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.[1] This allows for the systematic modification of a lead compound to optimize its pharmacological profile, such as binding affinity, selectivity, and metabolic stability. Derivatives have shown potential in the development of novel anti-inflammatory drugs, analgesics, and antivirals.

-

Agrochemical Development : In the agrochemical sector, it serves as a precursor for fungicides and preservatives.[4] The unique electronic properties imparted by the fluorine and bromine atoms can contribute to the biological activity of the final product.

Caption: Role of this compound as a versatile synthetic intermediate.

Analytical Characterization & Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A multi-technique approach is recommended for comprehensive characterization.

Recommended Analytical Techniques:

-

Gas Chromatography (GC) : Used to determine purity, often with a Flame Ionization Detector (FID). The high boiling point may necessitate a high-temperature column and method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹⁹F NMR, and ¹³C NMR are used for unambiguous structure elucidation.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the O-H stretch of the phenol and C-Br/C-F stretches in the fingerprint region.[3]

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation patterns, which aid in structural confirmation. Electron Ionization (EI) is a common technique for this class of compounds.[10]

Protocol: Purity Determination by Gas Chromatography

This is a general protocol and must be validated for specific instrumentation and sample matrices.

-

Instrument & Column : Agilent 7890B GC (or equivalent) with FID. Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Sample Preparation : Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as Dichloromethane or Methanol.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Detector Temperature : 300 °C

-

Carrier Gas : Helium, constant flow at 1.0 mL/min

-

Oven Program :

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume : 1 µL

-

Split Ratio : 50:1

-

-

Data Analysis : Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor. The main peak should correspond to this compound.

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate care.

GHS Hazard Summary:

-

Pictogram : GHS07 (Exclamation Mark)[6]

-

Hazard Statements :

Handling & Storage Recommendations:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5][6]

-

Ventilation : Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[5][7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is often recommended to store under an inert atmosphere as the compound can be hygroscopic.[6]

-

First Aid :

-

Skin Contact : Wash with plenty of soap and water. Seek medical attention if irritation occurs.[11][12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

Ingestion/Inhalation : Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6][11]

-

Conclusion

This compound (CAS: 27407-11-0) is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a reliable building block for complex syntheses. Proper understanding of its handling, synthesis, and analytical characterization is paramount for leveraging its full potential in research and development.

References

- Exploring this compound: Properties, Applications, and Suppliers. (n.d.). Vertex AI Search.

- This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.). Thermo Fisher Scientific.

- This compound 27407-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). TCI Chemicals.

- What is this compound and how is it synthesized? - FAQ. (n.d.). Guidechem.

- 27407-11-0 Cas No. | this compound. (n.d.). Apollo Scientific.

- This compound 27407-11-0 | TCI EUROPE N.V. (n.d.). TCI Chemicals.

- This compound - Safety Data Sheet. (2025). ChemicalBook.

- This compound | C6H4BrFO | CID 2783381. (n.d.). PubChem.

- This compound | 27407-11-0. (2025). ChemicalBook.

- Navigating the Analytical Maze: A Comparative Guide to Characterizing 3-Bromo-5-difluoromethoxy-4-fluorophenol. (2025). BenchChem.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound - Safety Data Sheet. (2023). Apollo Scientific.

- Key Intermediate: this compound for Pharma & Agrochemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.). Article on chemical intermediates.

- SAFETY DATA SHEET for 2-Bromo-4-fluorophenol. (2025). Thermo Fisher Scientific.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. This compound | C6H4BrFO | CID 2783381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 27407-11-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 27407-11-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 27407-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 27407-11-0 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Bromo-4-Fluorophenol molecular weight

An In-Depth Technical Guide to 3-Bromo-4-fluorophenol: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, the utility of a molecule is defined by the precision of its design and the reliability of its synthesis. Halogenated phenols are foundational scaffolds in this endeavor, and among them, this compound (CAS No: 27407-11-0) emerges as a pivotal intermediate. Its unique substitution pattern—a hydroxyl group for derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a bromine atom poised for cross-coupling reactions—makes it a versatile tool for molecular architects.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining not just what to do, but why specific choices are made in a laboratory setting. We will delve into the causality of its synthesis, the logic of its application in modern coupling chemistries, and the critical data required for its unambiguous identification. The protocols herein are designed as self-validating systems, incorporating checkpoints and characterization steps to ensure the integrity of the experimental workflow.

Part 1: Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a substituted aromatic compound whose identity and behavior are dictated by its molecular structure and resulting physical characteristics.

1.1: Chemical Identity

-

IUPAC Name : this compound[1]

-

Canonical SMILES : C1=CC(=C(C=C1O)Br)F[1]

-

InChIKey : QWTULQLVGNZMLF-UHFFFAOYSA-N[1]

1.2: Quantitative Physicochemical Data

The molecular weight and other physical constants are critical for stoichiometric calculations in synthesis and for predicting the compound's behavior during purification and handling.

| Property | Value | Source(s) |

| Molecular Weight | 191.00 g/mol | [1][3] |

| Monoisotopic Mass | 189.94296 Da | [1] |

| Appearance | Yellow oil or Light orange to Yellow/Green powder/crystal | [2][3] |

| Boiling Point | 78 °C at 0.5 mmHg | [3] |

| Density | ~1.8 g/cm³ | [2] |

| Flash Point | ~99 °C | [2] |

| Purity (Typical) | ≥98% | [2] |

Part 2: Synthesis & Mechanistic Insight

The synthesis of this compound is not achievable through the direct bromination of 4-fluorophenol. The strong ortho, para-directing nature of both the hydroxyl and fluoro substituents would lead to bromination at the 2-position. Therefore, a more strategic approach is required, typically involving the construction of the molecule from a precursor where the substitution pattern is already established.

A robust and common laboratory-scale synthesis involves the hydrolysis of a protected phenol, such as (3-bromo-4-fluorophenyl) acetate. This precursor is readily synthesized from 3-bromo-4-fluoroaniline via a Sandmeyer-type reaction sequence.

2.1: Recommended Synthetic Workflow: Hydrolysis of Acetate Precursor

This protocol details the final deprotection step to yield the target phenol. It is a reliable method that proceeds with high yield and simplifies purification.

Caption: Synthetic workflow for this compound.

2.2: Detailed Experimental Protocol (Hydrolysis)

This protocol is adapted from established procedures for base-catalyzed acetate hydrolysis.

-

Objective : To deprotect (3-bromo-4-fluorophenyl) acetate to yield this compound.

-

Materials :

-

(3-bromo-4-fluorophenyl) acetate (1 equivalent)

-

Ethanol (EtOH)

-

1M Sodium Hydroxide (NaOH) solution (2 equivalents)

-

1M Hydrochloric Acid (HCl) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add (3-bromo-4-fluorophenyl) acetate (e.g., 2.05 g, 8.8 mmol). Dissolve the starting material in ethanol (e.g., 20 mL).

-

Hydrolysis : Add 1M NaOH solution (e.g., 17.5 mL, 17.5 mmol). Allow the mixture to stir at room temperature for 20 hours.

-

Experimental Insight : The reaction is typically run at room temperature to prevent potential side reactions. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar phenol product spot.

-

-

Neutralization & Workup : After 20 hours, carefully neutralize the reaction mixture by slowly adding 1M HCl until the pH is approximately 7.

-

Solvent Removal : Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction : Partition the remaining aqueous residue between an organic solvent like CH₂Cl₂ and water. Extract the aqueous layer two more times with the organic solvent.

-

Self-Validation Check : The phenol product is more soluble in the organic layer. A complete extraction ensures a high recovery yield.

-

-

Washing : Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenol, often as a yellow oil.

-

Purification : If necessary, the crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Part 3: Key Reactions & Applications

The synthetic value of this compound lies in its ability to participate in reactions that build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

3.1: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] For this compound, this allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the 3-position.

3.2: Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation : A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-fluorophenol (CAS No. 27407-11-0), a key halogenated intermediate in organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. This document delves into its core chemical and physical properties, reactivity, synthesis, and safety considerations, providing field-proven insights for its effective application in research and development.

Core Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with a molecular formula of C₆H₄BrFO.[1] Its structure, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, imparts a distinct combination of reactivity and stability.

Structure:

Caption: Chemical structure of this compound.

While some sources describe it as a yellow oil, it is more commonly available as a solid, appearing as a light orange to yellow-to-green powder or as yellow-green needle-shaped crystals.[2][3] This discrepancy may be due to the presence of impurities or different crystalline forms. For optimal results in sensitive applications, it is crucial to ascertain the physical state and purity of the material upon receipt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27407-11-0 | [1][4] |

| Molecular Formula | C₆H₄BrFO | [1][4] |

| Molecular Weight | 191.00 g/mol | [4] |

| Appearance | Light orange to yellow to green powder or crystal; yellow-green needle-shaped solid | [2][3] |

| Boiling Point | 240.5 ± 20.0 °C at 760 mmHg; 78 °C at 0.5 mmHg | [1][5][6][7] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 99.2 ± 21.8 °C | [1] |

| Solubility | Soluble in methanol. A broader solubility profile in common organic solvents is not extensively documented and should be determined experimentally. | [3] |

Spectroscopic Data

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups: the phenolic hydroxyl group, the bromine atom, and the activated aromatic ring.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate in Williamson ether synthesis, allowing for the introduction of various alkyl or aryl ether moieties.

Sources

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 27407-11-0 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | C6H4BrFO | CID 2783381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 27407-11-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 27407-11-0 [chemicalbook.com]

- 7. This compound CAS#: 27407-11-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-Fluorophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-Fluorophenol (CAS No. 27407-11-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The inherent challenge in this synthesis lies in achieving the correct regiochemistry on a phenol ring activated by competing directing groups. This document details the most viable and scientifically sound synthetic strategies, moving beyond simple protocols to explain the underlying chemical principles and rationale for experimental design. We present two primary pathways: the robust and regiochemically-controlled synthesis from 3-Bromo-4-fluoroaniline, and an alternative route involving the protection and subsequent bromination of 4-Fluorophenol. Each section includes detailed, step-by-step protocols, mechanistic insights, safety considerations, and methods for purification and characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound whose structural features—a nucleophilic hydroxyl group, a versatile bromine atom, and an electron-withdrawing fluorine atom—make it a valuable building block in organic synthesis.[2] The bromine atom serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions, such as Suzuki or Heck couplings, while the fluorine atom can enhance the metabolic stability and binding affinity of target bioactive molecules.[2] Typically appearing as a yellow oil or low-melting solid, this compound is a crucial precursor for more complex molecules in various industrial applications.[1][2]

The primary challenge in its synthesis is overcoming the powerful ortho-, para-directing influence of the phenolic hydroxyl group. Direct electrophilic bromination of the readily available starting material, 4-fluorophenol, would overwhelmingly favor substitution at the positions ortho to the hydroxyl group (C2 and C6), rather than the desired C3 position (meta to the hydroxyl). This guide explores effective strategies to circumvent this regiochemical hurdle.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound demands a strategy that precisely controls the position of the incoming bromine electrophile. A direct approach is disfavored due to electronic effects. Therefore, indirect methods are necessary.

-

Pathway I: Diazotization of 3-Bromo-4-fluoroaniline. This is the most reliable and common industrial approach. It begins with a starting material where the bromine and fluorine atoms are already in the correct positions relative to each other. The amino group is then converted into a hydroxyl group via a Sandmeyer-type reaction, which involves the formation and subsequent hydrolysis of a diazonium salt. This pathway offers excellent regiochemical control.

-

Pathway II: Protection-Bromination-Deprotection of 4-Fluorophenol. This strategy temporarily masks the powerful activating nature of the hydroxyl group by converting it into a less activating group, such as an acetate ester. This modification alters the electronic landscape of the aromatic ring, potentially allowing for bromination at the desired C3 position. The final step involves hydrolyzing the protecting group to reveal the phenol. While conceptually sound, this route can be complicated by the formation of isomeric byproducts during the bromination step.

The following sections will provide an in-depth analysis and experimental protocols for these two primary pathways.

Pathway I: Synthesis from 3-Bromo-4-fluoroaniline

This pathway is the preferred method for synthesizing this compound due to its high regioselectivity and predictable outcome. The starting material, 3-Bromo-4-fluoroaniline, is commercially available and ensures the Br and F substituents are correctly placed from the outset.[3][4] The core of this synthesis is the conversion of the amino group to a hydroxyl group.

Mechanistic Principle

The transformation occurs in two key stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). This functional group is an excellent leaving group.

-

Hydrolysis: The diazonium salt solution is then heated. The diazonium group is replaced by a hydroxyl group from the water solvent, releasing nitrogen gas and a proton.

The low temperature of the diazotization step is critical to prevent the premature and potentially explosive decomposition of the diazonium salt intermediate.

Visualizing the Pathway

Caption: Synthesis of this compound from 3-Bromo-4-fluoroaniline.

Detailed Experimental Protocol

Materials:

-

3-Bromo-4-fluoroaniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Deionized Water

-

Ice

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Acid Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (approx. 2.0 eq) to deionized water (approx. 4 parts by volume relative to the acid) with external cooling in an ice bath.

-

Amine Dissolution: To the cooled acid solution, slowly add 3-Bromo-4-fluoroaniline (1.0 eq). Stir until a clear solution or a fine slurry of the amine salt is formed.

-

Diazotization: Cool the mixture to 0–5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this nitrite solution dropwise from the dropping funnel, ensuring the tip of the funnel is below the surface of the liquid. Maintain the reaction temperature strictly below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed at the end of the addition using starch-iodide paper (turns blue).

-

Hydrolysis: Once the diazotization is complete, remove the ice bath. Attach a condenser to the flask. Slowly and carefully heat the reaction mixture to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Continue heating gently until the gas evolution ceases.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Pathway II: Synthesis from 4-Fluorophenol via Acetate Protection

This pathway is a viable alternative, though it presents more significant challenges in controlling regioselectivity during the bromination step. The strategy hinges on modifying the directing effect of the hydroxyl group by converting it to an acetate ester.

Mechanistic Principle

-

Protection: 4-Fluorophenol is acetylated using acetic anhydride or acetyl chloride to form 4-fluorophenyl acetate. The acetyl group (-OAc) is still an ortho-, para-director and activating, but less so than the hydroxyl group.

-

Bromination: The 4-fluorophenyl acetate is subjected to electrophilic bromination. While the para-position is blocked by fluorine, the directing groups still favor the ortho-positions (C2, C6). However, the altered electronics may allow for some substitution at the C3 position. This step is likely to produce a mixture of isomers (2-bromo- and 3-bromo-4-fluorophenyl acetate), which will require careful purification.

-

Deprotection: The resulting bromo-fluorophenyl acetate isomer is hydrolyzed under basic or acidic conditions to remove the acetyl group and regenerate the phenol.[5]

Visualizing the Pathway

Caption: Synthesis of this compound from 4-Fluorophenol.

Detailed Experimental Protocol

Part A: Acetylation of 4-Fluorophenol

-

In a flask, dissolve 4-Fluorophenol (1.0 eq) in pyridine or add a catalytic amount of sulfuric acid.

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with an organic solvent. Wash, dry, and concentrate to obtain 4-fluorophenyl acetate.

Part B: Bromination of 4-Fluorophenyl Acetate

-

Dissolve 4-fluorophenyl acetate (1.0 eq) in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of molecular bromine (Br₂) (1.0 eq) in acetic acid dropwise at room temperature.

-

Stir the reaction for several hours. The reaction progress should be monitored carefully by GC or TLC to assess the isomer distribution.

-

Upon completion, quench the excess bromine with a solution of sodium bisulfite.

-

Extract the product into an organic solvent, wash, dry, and concentrate. This will yield a crude mixture of bromo-isomers.

Part C: Hydrolysis of 3-Bromo-4-fluorophenyl Acetate [5]

-

Isolate the desired 3-Bromo-4-fluorophenyl acetate from the isomeric mixture using careful column chromatography or fractional distillation.

-

Dissolve the purified acetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) solution (approx. 2.0 eq) and stir the mixture, potentially with heating, for several hours until the hydrolysis is complete.[5]

-

Cool the mixture, neutralize with hydrochloric acid (HCl), and concentrate to remove the ethanol.[5]

-

Extract the final product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield this compound.[5]

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: From 3-Bromo-4-fluoroaniline | Pathway II: From 4-Fluorophenol |

| Starting Material | 3-Bromo-4-fluoroaniline | 4-Fluorophenol, Acetic Anhydride, Bromine |

| Number of Steps | 1 (Core transformation) | 3 (Protection, Bromination, Deprotection) |

| Regioselectivity | Excellent; controlled by starting material. | Poor to Moderate; bromination yields isomeric mixtures. |

| Purification | Standard purification of the final product. | Requires challenging separation of isomers post-bromination. |

| Yield | Generally good and reliable. | Overall yield is reduced by losses during isomer separation. |

| Scalability | Highly scalable and used in industry. | Difficult to scale due to purification challenges. |

| Key Advantage | Unambiguous regiochemical outcome. | Uses a more common and cheaper starting material (4-fluorophenol). |

| Key Disadvantage | Requires handling of diazonium salts. | Poor control over regioselectivity. |

Purification and Characterization

Purification

The final product, regardless of the synthetic route, typically requires purification.

-

Flash Column Chromatography: This is the most effective method for achieving high purity, especially for removing isomers generated in Pathway II. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

Vacuum Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an effective method for purification on a larger scale.

Characterization

Table of Predicted Spectroscopic Data:

| Technique | Data Type | Predicted Values and Rationale |

| ¹H NMR | Chemical Shift (δ) & Multiplicity | ~7.2 ppm (dd, H-2): Doublet of doublets, ortho coupling to H-6 and meta coupling to F. ~7.0 ppm (t, H-5): Appears as a triplet due to similar ortho H-H and H-F coupling constants. ~6.8 ppm (ddd, H-6): Doublet of doublets of doublets, ortho coupling to H-5, meta coupling to H-2, and meta coupling to F. ~5.0-6.0 ppm (s, broad, -OH): A broad singlet for the phenolic proton; its position is variable. |

| ¹³C NMR | Chemical Shift (δ) & C-F Coupling | ~155 ppm (d, ¹JCF): Carbon bearing the fluorine (C-4) will be a doublet with a large one-bond C-F coupling constant (~240-250 Hz). ~150 ppm (d, ⁴JCF): Carbon bearing the hydroxyl group (C-1). ~135 ppm (d, ³JCF): Aromatic CH (C-2). ~125 ppm (d, ²JCF): Aromatic CH (C-5). ~118 ppm (d, ²JCF): Aromatic CH (C-6). ~110 ppm (d, ³JCF): Carbon bearing the bromine (C-3). |

| IR | Key Stretches (cm⁻¹) | ~3200-3500 (broad): O-H stretch. ~1500-1600: C=C aromatic ring stretches. ~1200-1300: C-O stretch. ~1000-1100: C-F stretch. |

| Mass Spec | Molecular Ion (M⁺) | Isotopic pattern characteristic of one bromine atom: two peaks of nearly equal intensity at m/z 190 and 192. |

Safety Considerations

The synthesis of this compound involves several hazardous materials and procedures that require strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated acids like sulfuric acid and reagents like molecular bromine are highly corrosive and toxic. Always handle them in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diazonium Salts (Pathway I): Aromatic diazonium salts are thermally unstable and can decompose explosively, especially when dry. NEVER isolate the diazonium salt intermediate. Always keep the reaction mixture cold (0–5 °C) during its formation and use it immediately in situ.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

-

Solvent Hazards: Organic solvents used for extraction and chromatography are flammable. Ensure all heating is done using heating mantles or steam baths, and avoid open flames.

Conclusion

The synthesis of this compound is a prime example of strategic planning in organic chemistry, where direct functionalization is unfeasible due to regiochemical constraints. The most robust and reliable method is the diazotization of 3-Bromo-4-fluoroaniline followed by hydrolysis, which provides excellent control over the final product's structure. While the route starting from 4-fluorophenol is mechanistically plausible, it is hampered by the formation of isomers that necessitate difficult purification steps, rendering it less practical for large-scale synthesis. For researchers requiring high-purity this compound, Pathway I is the recommended and field-proven approach. Proper characterization and strict adherence to safety protocols are paramount for the successful and safe execution of these synthetic procedures.

References

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material for an article on oxidation of boronic acids. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]

Sources

Spectroscopic Data of 3-Bromo-4-Fluorophenol: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3-bromo-4-fluorophenol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for both prediction and empirical verification.

Introduction

This compound (CAS No: 27407-11-0) is a substituted aromatic compound with a molecular formula of C₆H₄BrFO. Its utility in the synthesis of pharmaceuticals and other high-value chemical entities necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as NMR and IR are indispensable tools for the structural elucidation and quality control of this compound. This guide presents a detailed, predicted spectroscopic profile of this compound, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous compounds.

Molecular Structure and Spectroscopic Overview

The arrangement of the hydroxyl, bromine, and fluorine substituents on the phenol ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The interplay of inductive and resonance effects of these substituents is key to interpreting the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed in detail below. These predictions are based on established substituent effects on the chemical shifts of benzene derivatives.[1][2][3][4][5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region for the ring protons and one signal for the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents.

Predicted ¹H NMR Data (in CDCl₃, at 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~ 7.25 | Doublet of doublets (dd) | J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 4.5 Hz |

| H-5 | ~ 6.90 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz |

| H-6 | ~ 7.10 | Triplet of doublets (td) or Multiplet (m) | J(H6-H5) ≈ 8.5 Hz, J(H6-H2) ≈ 2.5 Hz, J(H6-F) ≈ 8.5 Hz |

| -OH | ~ 5.0 - 6.0 | Broad singlet | - |

Rationale for ¹H NMR Predictions:

-

H-2: This proton is ortho to the bromine atom and meta to the hydroxyl group. The deshielding effect of the bromine and the weak shielding from the hydroxyl group place its chemical shift downfield. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling) and the fluorine atom.

-

H-5: This proton is ortho to the fluorine atom and meta to the bromine. The strong shielding from the fluorine and weaker deshielding from the bromine will shift this proton upfield. It will be split into a doublet of doublets by coupling to H-6 (ortho coupling) and the fluorine atom.

-

H-6: This proton is ortho to the hydroxyl group and para to the bromine. The shielding from the hydroxyl group will move this signal upfield relative to benzene. It will exhibit complex splitting due to coupling with H-2 (meta coupling), H-5 (ortho coupling), and the fluorine atom.

-

-OH: The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet.[8]

Visualization of ¹H NMR Couplings

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals for the aromatic carbons, as there are no elements of symmetry in the molecule. The chemical shifts are significantly affected by the electronegativity and resonance effects of the substituents.[9][10][11]

Predicted ¹³C NMR Data (in CDCl₃, at 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | ~ 152 |

| C-2 | ~ 125 |

| C-3 (-Br) | ~ 110 |

| C-4 (-F) | ~ 158 (d, J(C-F) ≈ 245 Hz) |

| C-5 | ~ 118 (d, J(C-F) ≈ 20 Hz) |

| C-6 | ~ 116 (d, J(C-F) ≈ 5 Hz) |

Rationale for ¹³C NMR Predictions:

-

C-1 (-OH): The carbon attached to the hydroxyl group is deshielded and will appear at a lower field.

-

C-2: This carbon is adjacent to the bromine- and hydroxyl-bearing carbons.

-

C-3 (-Br): The carbon directly bonded to bromine is shielded due to the "heavy atom effect".

-

C-4 (-F): The carbon bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant.

-

C-5: This carbon is ortho to the fluorine, resulting in a downfield shift and a significant two-bond carbon-fluorine coupling.

-

C-6: This carbon is meta to the fluorine, showing a smaller three-bond carbon-fluorine coupling.

Visualization of Substituent Effects on ¹³C Chemical Shifts

Caption: Influence of substituent electronic effects on key ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[8][12][13][14][15]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| ~ 1250 | C-O stretch (phenol) | Strong |

| ~ 1220 | C-F stretch | Strong |

| ~ 680 | C-Br stretch | Medium to Weak |

Interpretation of Key IR Bands:

-

O-H Stretch: A broad and strong absorption in the region of 3550-3200 cm⁻¹ is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[14][15]

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.

-

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: The stretching vibration of the C-O bond in phenols typically appears as a strong band around 1250 cm⁻¹.

-

C-F and C-Br Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers, with the C-F stretch being at a higher frequency than the C-Br stretch due to the greater bond strength and lower mass of fluorine.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration

-

Proton decoupling should be applied to simplify the spectrum.

-

A detailed guide on acquiring NMR spectra can be found in various standard laboratory manuals and publications.[16][17][18][19]

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of solid this compound or a drop of a concentrated solution onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

For alternative sampling methods such as KBr pellets or Nujol mulls, standard laboratory procedures should be followed.[20][21][22][23][24]

Workflow for Spectroscopic Analysis

Caption: A streamlined workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound based on established principles and comparative data. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra, along with the underlying rationale, serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocols offer a standardized approach to obtaining high-quality empirical data for this important chemical intermediate.

References

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877-881. [Link]

-

Cherry, W. R. (Year). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Chem. Asian J.[Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (Year). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

The Journal of Organic Chemistry. (Year). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

-

ResearchGate. (Year). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

Taylor & Francis Online. (Year). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

PubMed. (2018, April 4). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? [Link]

-

UCI Department of Chemistry. (n.d.). Sample preparation for FT-IR. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols. [Link]

-

ResearchGate. (Year). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). [Link]

-

ACS Publications. (Year). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

University of Missouri. (n.d.). fourier transform infrared spectroscopy. [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Chemistry LibreTexts. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Scribd. (n.d.). Experiment 1 Instructions. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

ACD/Labs. (n.d.). NMR Predictor. [Link]

-

Colorado State University. (n.d.). CASCADE. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

University of ... (n.d.). 13C NMR spectroscopy. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NIST. (n.d.). Phenol, 3-bromo-. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

NIH National Center for Biotechnology Information. (2022, November 26). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Phenol, 4-bromo-. [Link]

-

NIST. (n.d.). Phenol, 4-bromo-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 6. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. books.rsc.org [books.rsc.org]

- 17. scribd.com [scribd.com]

- 18. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. eng.uc.edu [eng.uc.edu]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. mse.washington.edu [mse.washington.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 3-Bromo-4-Fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and ultimately, the efficacy of the final product. 3-Bromo-4-fluorophenol, a key halogenated intermediate, presents a unique set of physicochemical properties that dictate its behavior in various organic solvents. This technical guide offers a comprehensive exploration of the solubility of this compound, providing both theoretical insights and practical, field-proven methodologies for its determination. As a self-validating system, this document is designed to empower researchers to not only predict but also precisely measure the solubility of this versatile compound, ensuring the robustness and reproducibility of their scientific endeavors.

The Core of the Matter: Understanding this compound

This compound (CAS No. 27407-11-0) is a yellow-green, needle-shaped solid at room temperature.[1] Its structure, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, imparts a distinct polarity and reactivity profile.[1][2] This unique combination makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of stable formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4BrFO | [2][3][4] |

| Molecular Weight | 191.00 g/mol | [4][5] |

| Appearance | Yellow-green crystalline solid or yellow oil | [1][3][6] |

| Boiling Point | 78°C at 0.5 mmHg | [6][7] |

| Density | Approximately 1.764 - 1.8 g/cm³ | [3][8] |

| pKa | 9.01 ± 0.18 (Predicted) | [6][7] |

The "Like Dissolves Like" Principle: A Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental guiding principle. For this compound, its solubility in a given organic solvent is a delicate interplay of several factors:

-

Polarity: The presence of the hydroxyl (-OH) group makes the molecule capable of hydrogen bonding, suggesting good solubility in polar protic solvents like alcohols. The carbon-bromine and carbon-fluorine bonds also contribute to the molecule's overall polarity.

-

Hydrogen Bonding: As a hydrogen bond donor (from the -OH group) and acceptor (from the oxygen and fluorine atoms), this compound is expected to interact favorably with solvents that can also participate in hydrogen bonding.

-

Van der Waals Forces: The aromatic ring and the halogen atoms contribute to London dispersion forces, which will influence its solubility in non-polar solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding capabilities.[6][7][9][10][11] |

| Ethanol | Polar Protic | High | Similar to methanol, capable of hydrogen bonding. |

| Isopropanol | Polar Protic | Moderate to High | Hydrogen bonding is present, but steric hindrance may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aproptic | Moderate to High | Possesses some polarity and can act as a hydrogen bond acceptor. |

| Dichloromethane | Halogenated | Moderate | A polar aprotic solvent, but with weaker interactions than those capable of hydrogen bonding. |

| Chloroform | Halogenated | Moderate | Similar to dichloromethane. |

| Toluene | Aromatic | Moderate to Low | Primarily non-polar, but the aromatic ring can interact with the benzene ring of the solute. |

| Hexane | Non-polar | Low | Lacks polarity and hydrogen bonding capabilities, making it a poor solvent for a polar molecule. |

It is crucial to note that while theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative solubility data.

From Theory to Practice: A Validated Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[12] This protocol provides a step-by-step guide to accurately measure the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker bath or orbital shaker

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

To each vial, add a precise volume of the selected organic solvent.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean volumetric flask to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100 mL.

-

Data Interpretation and Predictive Approaches

As quantitative solubility data for this compound is not extensively documented in publicly available literature, the experimental protocol outlined above is the most reliable method for its determination. The following table is provided as a template for researchers to populate with their experimentally determined solubility data.

Table 3: Template for Experimental Solubility Data of this compound at 25°C

| Organic Solvent | Chemical Class | Experimentally Determined Solubility ( g/100 mL) |

| Methanol | Polar Protic | Data to be determined |

| Ethanol | Polar Protic | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined |

| Dichloromethane | Halogenated | Data to be determined |

| Chloroform | Halogenated | Data to be determined |

| Toluene | Aromatic | Data to be determined |

| Hexane | Non-polar | Data to be determined |

In the absence of experimental data, computational models can provide valuable estimations of solubility. Machine learning and quantitative structure-property relationship (QSPR) models are increasingly being used to predict the solubility of small molecules in various organic solvents with a reasonable degree of accuracy.[3][6][13] These models utilize molecular descriptors to correlate the chemical structure with its solubility. For novel compounds like this compound, these predictive tools can aid in solvent selection and experimental design.

The interplay of factors affecting solubility can be visualized as follows:

Caption: Logical relationship of factors affecting solubility.

Conclusion: Empowering Research through Foundational Knowledge

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively published, this guide provides the essential theoretical framework and a robust experimental protocol to empower researchers in determining this critical parameter. By understanding the physicochemical properties of this compound and applying the principles of "like dissolves like," scientists can make informed decisions regarding solvent selection. The detailed shake-flask methodology presented herein offers a reliable and self-validating system for generating accurate and reproducible solubility data. This foundational knowledge is indispensable for advancing research and development in pharmaceuticals, agrochemicals, and materials science, where the precise control of solubility is a key determinant of success.

References

- Vertex AI Search. (n.d.). Exploring this compound: Properties, Applications, and Suppliers.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- ChemicalBook. (n.d.). This compound CAS#: 27407-11-0.

- MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.

- ChemicalBook. (2025). This compound.

- TCI EUROPE N.V. (n.d.). This compound.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.

- TCI AMERICA. (n.d.). This compound.

- Apollo Scientific. (n.d.). This compound - Safety Data Sheet.

- TCI India. (n.d.). This compound.

- Guidechem. (n.d.). What is this compound and how is it synthesized?.

- Lab Pro Inc. (n.d.). This compound, 25G.

- TCI Japan. (n.d.). This compound.

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- PubChem. (n.d.). This compound.

- Vertex AI Search. (n.d.). Exploring this compound: Properties, Applications, and Suppliers.

- Apollo Scientific. (n.d.). 27407-11-0 Cas No. | this compound.

- TCI India. (n.d.). This compound.

- University of Calgary. (2023). Solubility of Organic Compounds.

Sources

- 1. biorelevant.com [biorelevant.com]

- 2. innospk.com [innospk.com]

- 3. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H4BrFO | CID 2783381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. d-nb.info [d-nb.info]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. This compound | 27407-11-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 3-Bromo-4-fluorophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4-fluorophenol is a halogenated phenol derivative that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a phenolic hydroxyl group, offers a triad of reactive sites that can be selectively functionalized. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, key synthetic applications, and commercial sourcing. Particular emphasis is placed on its role as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, driven by the bromine atom's utility in cross-coupling reactions and the fluorine atom's ability to enhance metabolic stability and binding affinity in target molecules. This document serves as a practical resource for laboratory professionals, offering detailed protocols, safety guidelines, and a comparative overview of commercial suppliers to facilitate its effective integration into research and development pipelines.

Introduction: The Strategic Value of a Halogenated Phenol

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the target molecule. This compound (CAS No. 27407-11-0) has emerged as a compound of significant interest.[1] It is not merely a chemical intermediate but an enabler of molecular innovation.

The molecule's value is rooted in its trifunctional nature:

-

The Phenolic Hydroxyl Group: This group can be readily alkylated or acylated and influences the electronic properties of the aromatic ring.

-

The Bromine Atom: Positioned at the 3-position, it is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the precise construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of more complex molecular architectures.

-

The Fluorine Atom: Located at the 4-position, the highly electronegative fluorine atom modulates the acidity of the phenol and the overall electronic landscape of the ring. In drug development, the incorporation of fluorine is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity by altering lipophilicity and pKa.

This guide will deconstruct the technical attributes of this compound, providing the necessary insights for its proficient use in a laboratory setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be unequivocally confirmed before its use in synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for reaction setup, safety considerations, and purification procedures.

| Property | Value | Source |

| CAS Number | 27407-11-0 | [1][2][3] |

| Molecular Formula | C₆H₄BrFO | [1][2][3] |

| Molecular Weight | 191.00 g/mol | [2][3] |

| Appearance | Light orange to yellow to green powder or crystal | |

| Boiling Point | 240.5 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 99.2 ± 21.8 °C | [1] |

| Purity (Typical) | >98.0% (often >99.0% by GC) | [1] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from moisture |

Spectroscopic Data Analysis

Spectroscopic analysis provides a definitive fingerprint for the molecule. While specific shifts may vary slightly based on the solvent and instrument, the following represents a typical profile for structural confirmation.

-

¹H NMR (Proton NMR): The proton NMR spectrum is used to confirm the substitution pattern on the aromatic ring. The protons will appear as complex multiplets due to coupling with each other and with the fluorine atom. The integration of these signals should correspond to the three aromatic protons.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will have characteristic chemical shifts (C-F and C-Br).

-

IR (Infrared) Spectroscopy: The IR spectrum is key for identifying the functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic group. Strong absorptions in the aromatic region (approx. 1400-1600 cm⁻¹) and a C-F stretching band (approx. 1200-1250 cm⁻¹) are also characteristic.

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity at m/z 190 and 192.[4]

Applications in Organic Synthesis & Drug Discovery

The primary utility of this compound is as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][5]

Core Synthetic Strategies

The molecule's reactivity can be channeled through several key pathways, often used in sequence to build molecular complexity.

Caption: Key synthetic transformations of this compound.

The bromine atom is primarily exploited for palladium-catalyzed cross-coupling reactions to form new C-C bonds.[1] This is fundamental for creating bi-aryl structures common in many drug scaffolds. Simultaneously, the phenolic hydroxyl group can be easily functionalized via Williamson ether synthesis or esterification to introduce side chains that can fine-tune solubility, modulate biological activity, or serve as another point of attachment.[5]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for C-C bond formation, and this compound is an excellent substrate. The following protocol provides a representative, self-validating workflow.

Objective: To synthesize 3-Aryl-4-fluorophenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.

-

-

Solvent Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene and Water). Degas the mixture thoroughly for 15-30 minutes by bubbling argon or nitrogen through the solution or by using several freeze-pump-thaw cycles.

-

Causality: Removing dissolved oxygen from the solvent is paramount for catalyst stability and reaction efficiency.

-

-

Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Causality: The catalyst is sensitive and should be exposed to the atmosphere for the shortest time possible.

-

-

Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-